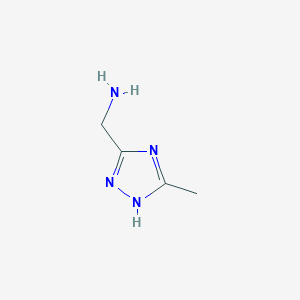

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADGRHBCQYSHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362543 | |

| Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-49-8, 1192477-93-2 | |

| Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a single, detailed experimental protocol for this specific molecule in published literature, this guide presents a proposed synthetic pathway based on established methods for analogous 1,2,4-triazole derivatives. The characterization data is a combination of reported physical properties and predicted spectral data based on closely related structures.

Compound Overview

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of a primary amine and a methyl group on the triazole ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The aminomethyl-1,2,4-triazole scaffold can be found in various pharmacologically active compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄ | Calculated |

| Molecular Weight | 112.13 g/mol | Echemi[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Boiling Point | 318.4 °C at 760 mmHg | Echemi[1] |

| Density | 1.239 g/cm³ | Echemi[1] |

| Flash Point | 172.3 °C | Echemi[1] |

| Refractive Index | 1.58 | Echemi[1] |

| Vapor Pressure | 0.000362 mmHg at 25°C | Echemi[1] |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be adapted from the synthesis of structurally similar compounds, such as [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives[2]. The proposed multi-step synthesis starts from readily available starting materials and involves the formation of a protected aminomethyl triazole intermediate, followed by deprotection to yield the final product.

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous syntheses and may require optimization for the specific target molecule.

Step 1: Synthesis of N'-(1-aminoethylidene)-2-((tert-butoxycarbonyl)amino)acetohydrazide (Intermediate Amidrazone)

-

To a solution of Boc-glycine hydrazide (1 equivalent) in methanol, add ethyl acetimidate hydrochloride (1.2 equivalents).

-

Add a catalytic amount of a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (Boc-Protected Triazole)

-

Dissolve the crude intermediate amidrazone from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Heat the mixture to reflux (typically 100-150 °C) for 4-8 hours to induce cyclization.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Final Product)

-

Suspend the Boc-protected triazole from Step 2 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

The free amine can be obtained by neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent, followed by solvent evaporation.

Caption: A generalized experimental workflow for the synthesis and characterization of the target compound.

Characterization

The following table summarizes the expected characterization data for this compound. The predicted spectral data are based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~2.3 (s, 3H, CH₃), ~3.8 (s, 2H, CH₂), ~8.2 (br s, 2H, NH₂), ~13.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~12 (CH₃), ~35 (CH₂), ~155 (C-CH₃), ~160 (C-CH₂NH₂) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching) |

| Mass Spectrometry (ESI+) | m/z: 113.0827 [M+H]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical progression of chemical transformations. The following diagram illustrates the relationship between the key steps and intermediates.

Caption: Logical relationship of key transformations in the proposed synthesis.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific core structure of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the well-documented chemical properties of closely related 1,2,4-triazole derivatives. The principles, experimental protocols, and characterization data presented herein are foundational for research into this specific compound class.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a crucial scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antifungal properties.[1][2] The inherent physicochemical properties of the 3-amino-1,2,4-triazole motif, such as enhancing solubility and chemical stability, make its derivatives attractive candidates for drug development.[3] This guide focuses on the chemical properties of derivatives based on the this compound core, extrapolating from data on analogous structures to provide a predictive and practical framework for researchers.

Synthesis and Experimental Protocols

The synthesis of 1,2,4-triazole derivatives can be achieved through several reliable pathways. A common and efficient method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[2] Alternative routes include the reaction of hydrazides with aminoguanidine or the cyclization of amidrazones.[4][5]

General Protocol for Synthesis via Thiosemicarbazide Cyclization

A widely used method involves two main steps: the formation of a thiosemicarbazide intermediate, followed by its cyclization.

-

Step 1: Synthesis of 1,4-Substituted Thiosemicarbazide: An acid hydrazide (e.g., phenylacetic acid hydrazide) is condensed with an appropriate isothiocyanate in a solvent like ethanol. The mixture is typically refluxed for several hours to yield the corresponding 1,4-substituted thiosemicarbazide.[2]

-

Step 2: Alkaline Cyclization: The purified thiosemicarbazide is then refluxed in an aqueous alkaline solution (e.g., 8% NaOH). During this process, intramolecular cyclization occurs with the elimination of water to form the 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. The product is typically isolated by acidifying the reaction mixture to precipitate the triazole derivative.[2]

Below is a generalized workflow for this synthetic approach.

Physicochemical Properties

The physical and chemical properties of 1,2,4-triazole derivatives are highly dependent on their substitution patterns. These properties are crucial for their application in drug design, affecting solubility, bioavailability, and receptor binding.

General Properties

Derivatives of 1,2,4-triazole are typically white or yellowish crystalline solids.[6][7] Their solubility varies, with many being insoluble in water but soluble in organic solvents like ethanol, chloroform, and acetone.[6] The presence of amino and thiol groups can lead to tautomeric equilibria, influencing their reactivity and spectral characteristics.

Quantitative Data on Related Derivatives

The following table summarizes key physical properties of various 1,2,4-triazole derivatives documented in the literature.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | C₃H₆N₄S | 130.17 | 130-133 | [8] |

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | C₃H₆N₄S | 130.17 | 202-205 | [6][9] |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.35 | 196-197 | [10] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃OS | 297.38 | 177-178 | [10] |

| [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine HCl | C₄H₆ClF₃N₄ | 202.57 | 189-191 | [5] |

| Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | C₂₄H₂₈ClN₅O₄ | 486.19 | 144-146 | [11] |

Spectroscopic Characterization

The structures of synthesized 1,2,4-triazole derivatives are confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols for Characterization

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[3][12]

-

Infrared (IR) Spectroscopy: IR spectra are often recorded using KBr pellets on an FT-IR spectrometer. Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹).[10][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to confirm the molecular formula of the compounds.[11]

Key Spectroscopic Data

The table below presents characteristic spectral data for representative 1,2,4-triazole derivatives.

| Compound Class / Specific Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (ν, cm⁻¹) | Reference |

| 4-Amino-4H-1,2,4-triazole derivatives | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N) | 158.0 (N=CH), 147.0 (Triazole-C) | 3097 (Ar-H), 1640 (HC=N), 1433 (N-N) | [12] |

| 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols | 13.81 (s, 1H, SH), 7.10-7.45 (m, Ar-H), 3.81 (s, 2H, CH₂) | N/A | 3344 (N-H), 2570 (SH), 1606 (C=N) | [10] |

| [3-(CF₃)-1H-1,2,4-triazol-5-yl]methanamine HCl | 8.95 (s, 3H, NH₃⁺), 4.30 (s, 2H, CH₂) | 152.9 (Triazole-C), 119.5 (q, CF₃), 33.9 (CH₂) | N/A | [5] |

| 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol | 13.69 (s, 1H, SH), 9.93 (s, 1H, N=CH), 7.50-7.87 (m, Ar-H), 2.31 (s, 3H, CH₃) | N/A | N/A | [7] |

Chemical Reactivity and Tautomerism

The chemical reactivity of 1,2,4-triazole derivatives is largely governed by the functional groups attached to the heterocyclic core. Thiol-substituted triazoles, for instance, exist in a thione-thiol tautomeric equilibrium, which is influenced by the solvent.

Thione-Thiol Tautomerism

Quantum chemical calculations have shown that in the gas phase and aprotic solvents, the thione tautomer is generally more stable. However, in polar, protic solvents, the thiol form can predominate.[13] This equilibrium is critical as it dictates the site of electrophilic attack (e.g., alkylation), with the thione form favoring reaction at the sulfur atom.

Reactions at the Aminomethyl Group

The aminomethyl group provides a key site for further functionalization. The primary amine can react with aldehydes and ketones to form Schiff bases (azomethines), which are versatile intermediates for synthesizing more complex molecules and are known to possess their own range of biological activities.[7][10]

Conclusion

While specific data on this compound derivatives are sparse, a robust understanding of their chemical properties can be extrapolated from closely related analogues. They are accessible through established synthetic routes like thiosemicarbazide cyclization and can be reliably characterized by standard spectroscopic techniques. The interplay of functional groups, particularly the aminomethyl and potential thiol moieties, governs their reactivity and potential for further derivatization. The rich biological activity profile of the 1,2,4-triazole scaffold underscores the importance of continued research into this compound class for applications in drug discovery and development.[14][15]

References

- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) : Oriental Journal of Chemistry [orientjchem.org]

- 8. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 9. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. The search for new 4-amino-5-methyl-4H-1,2,4-triasole-3-thion derivatives with diuretic activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic analysis of 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document focuses on the expected spectroscopic characteristics based on the analysis of closely related 1,2,4-triazole derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar molecules. The methodologies and expected data ranges are compiled from various studies on substituted 1,2,4-triazoles.

Chemical Structure

The fundamental structure of a 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms. In the case of this compound, the core triazole ring is substituted with an aminomethyl group at position 3 and a methyl group at position 5.

The Expanding Therapeutic Potential of Novel 1,2,4-Triazole Derivatives: A Technical Guide

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, have led to the development of a diverse array of biologically active compounds.[1][2][3] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival.[4][5]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-triazole derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8c | MCF-7 | 3.6 | Doxorubicin | - |

| 8d | MCF-7 | - | Doxorubicin | - |

| 10b | HeLa | <12 | - | - |

| 10e | HeLa | <12 | - | - |

| TP6 | B16F10 | 41.12 - 61.11 | - | - |

| 5e | PANC1 | 5.9 - 7.3 | - | - |

| 5f | PANC1 | 5.9 - 7.3 | - | - |

| 5g | PANC1 | 5.9 - 7.3 | - | - |

Note: '-' indicates data not available in the cited sources.

Mechanism of Action: Multi-Targeting Approach

Several studies have elucidated the mechanisms underlying the anticancer effects of 1,2,4-triazole derivatives. These compounds have been shown to inhibit key enzymes and proteins involved in cancer progression, including:

-

EGFR (Epidermal Growth Factor Receptor): Compound 8c exhibited significant EGFR inhibition with an IC50 value of 3.6 µM.[4]

-

BRAF: Compounds 8c and 8d were identified as potent inhibitors of the BRAF kinase.[4]

-

Tubulin: Compounds 8c and 8d also demonstrated strong tubulin polymerization inhibitory activity.[4]

-

Aromatase: Molecular docking studies suggest that some 1,2,4-triazole derivatives can bind to the active site of aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for certain types of breast cancer.[6]

Signaling Pathway Visualization

The following diagram illustrates the signaling pathways targeted by anticancer 1,2,4-triazole derivatives.

Caption: Targeted oncogenic pathways by 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,2,4-triazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Activity: Disrupting Fungal Cell Integrity

1,2,4-triazole derivatives are renowned for their antifungal properties, with several compounds developed into clinically used drugs (e.g., fluconazole, itraconazole).[1][7] Novel derivatives continue to show promising activity against a range of pathogenic fungi.

Data Summary: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative 1,2,4-triazole derivatives, presenting their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 6u | Rhizoctonia solani | 50 (80.8% inhibition) | Chlorothalonil | 50 (85.9% inhibition) |

| 7 | Candida albicans | 0.0156 (MIC80) | Voriconazole | 0.25 (MIC80) |

| 21 | Cryptococcus neoformans | 0.0156 (MIC80) | Voriconazole | 0.0156 (MIC80) |

| AN5 | Aspergillus niger | 100 (20.5 mm inhibition zone) | Itraconazole | 100 (24.7 mm inhibition zone) |

| AN6 | Aspergillus niger | 100 (22.5 mm inhibition zone) | Itraconazole | 100 (24.7 mm inhibition zone) |

Note: MIC80 represents the minimum concentration required to inhibit 80% of fungal growth.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microtiter plates

-

1,2,4-triazole derivatives (dissolved in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the 1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80%) compared to the growth control, which can be assessed visually or by measuring the optical density.

General Experimental Workflow

The development of novel 1,2,4-triazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of 1,2,4-triazole derivatives.

Broader Biological Activities

Beyond anticancer and antifungal applications, novel 1,2,4-triazole derivatives have demonstrated a wide spectrum of other biological activities, including:

-

Antibacterial Activity: Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values comparable to standard antibiotics.[1][10][12]

-

Antiviral Activity: The 1,2,4-triazole scaffold is present in antiviral drugs like Ribavirin, and new derivatives are being explored for activity against various viruses, including influenza and HIV.[13][14][15]

-

Enzyme Inhibition: These compounds have been shown to inhibit various enzymes implicated in disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease, as well as α-glucosidase, a target for diabetes.[16][17][18]

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding novel derivatives with a broad and potent range of biological activities. The ability of these compounds to interact with diverse biological targets underscores their potential for the development of new therapeutic agents for a wide range of diseases. This guide provides a foundational resource for researchers to build upon, facilitating the design, synthesis, and evaluation of the next generation of 1,2,4-triazole-based drugs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. mdpi.com [mdpi.com]

- 13. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 14. recent-advances-in-1-2-4-triazole-scaffolds-as-antiviral-agents - Ask this paper | Bohrium [bohrium.com]

- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. sjr.isp.edu.pk [sjr.isp.edu.pk]

A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and enzyme-inhibiting properties.[3][4][5] This is attributed to the unique physicochemical characteristics of the triazole ring, which can act as a bioisostere for amide, ester, or carboxylic acid groups and engage in various non-covalent interactions, enhancing binding affinity to biological targets and improving solubility.[6] This technical guide provides an in-depth exploration of the core mechanisms of action for 1,2,4-triazole compounds, presents quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism of action for antifungal 1,2,4-triazole compounds, such as fluconazole and itraconazole, is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[7][8] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes responsible for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[7][8]

The mechanism proceeds as follows:

-

Binding to CYP51: The triazole compound enters the fungal cell. A nitrogen atom (typically N4) in the triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme.[7][9]

-

Enzyme Inhibition: This binding event prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from its natural substrate, lanosterol.[7][9][10]

-

Ergosterol Depletion: The inhibition of this key step halts the ergosterol biosynthesis pathway.[7]

-

Toxic Sterol Accumulation: Consequently, the fungal cell membrane becomes depleted of ergosterol and accumulates toxic 14α-methylated precursor sterols.[7]

-

Cell Disruption: This disruption of membrane composition and structure leads to increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[7]

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against different fungal strains. Lower MIC values indicate higher potency.

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

| 46a & 47d | C. albicans | 3.125 | [4] |

| 55a | E. faecalis | 2 | [4] |

| Compound 10k | Aspergillus spp. | 0.125 - 1 | [11] |

| Benzotriazine Hybrids | C. albicans | 0.0156 - 2.0 | [11] |

| Fused Triazole 39c | E. coli | 3.125 | [4] |

| Fused Triazole 39h | P. aeruginosa | 3.125 | [4] |

Anticancer Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through diverse and complex mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[4][12]

Enzyme Inhibition

A primary anticancer strategy for triazoles is the inhibition of specific enzymes that are overactive or dysregulated in cancer cells.[4]

-

Kinase Inhibition: Many triazole derivatives function as kinase inhibitors.[4] Kinases are enzymes that regulate a vast number of cellular processes, including cell cycle progression, proliferation, and apoptosis.[4] By blocking the ATP-binding site of kinases such as PIM-1, c-Kit, RET, and FLT3, triazole compounds can halt downstream signaling cascades that promote cancer cell growth.[4]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor cell survival and proliferation. Certain 1,2,4-triazole derivatives have been shown to inhibit the STAT3 signaling pathway.[13]

Other Anticancer Mechanisms

Beyond enzyme inhibition, 1,2,4-triazoles can induce cancer cell death through other routes:

-

DNA Intercalation: Some derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis.[4]

-

Apoptosis and Autophagy Modulation: Triazole compounds can trigger programmed cell death (apoptosis) or modulate autophagy pathways within cancer cells.[1]

-

Tubulin Modulation: They can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.[4]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for select 1,2,4-triazole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity | Value (µM) | Reference |

| 12d | MCF-7 (Breast) | IC₅₀ | 1.5 | [13] |

| 62i | HT-29 (Colon) | IC₅₀ | 0.90 | [4] |

| 62i | H460 (Lung) | IC₅₀ | 0.85 | [4] |

| 62i | MDA-MB-231 (Breast) | IC₅₀ | 1.54 | [4] |

| NY-26 | 786-O (Kidney) | EC₅₀ | 0.062 | [14] |

| 169a, 169d, 169e | M. tuberculosis H37RV | MIC | 0.2 - 3.125 | [4] |

Antiviral Mechanism of Action

The antiviral activity of 1,2,4-triazoles is exemplified by the broad-spectrum agent Ribavirin (Virazole).[15] Its mechanism is primarily based on the disruption of viral nucleic acid synthesis.

-

Cellular Uptake and Phosphorylation: Ribavirin enters the host cell and is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms.

-

IMPDH Inhibition: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine 5'-phosphate dehydrogenase (IMPDH).[15]

-

GTP Pool Depletion: IMPDH catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. Its inhibition by RMP leads to a significant depletion of the intracellular pool of guanosine triphosphate (GTP).[15]

-

Inhibition of Viral Synthesis: GTP is an essential building block for the synthesis of viral RNA and DNA. The reduced availability of GTP severely hampers the replication and transcription of the viral genome, thereby inhibiting the production of new virus particles.[15]

Other antiviral mechanisms for different triazole derivatives include the inhibition of viral enzymes like reverse transcriptase and interference with viral proteins such as hemagglutinin.[16][17]

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. isres.org [isres.org]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate-based inhibitors of lanosterol 14.alpha.-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties [periodicos.capes.gov.br]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. recent-advances-in-1-2-4-triazole-scaffolds-as-antiviral-agents - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Synthesis of 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the synthetic methodologies for 1,2,4-triazole compounds, a critical heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The 1,2,4-triazole nucleus is a key component in numerous therapeutic agents, exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide covers both classical and modern synthetic strategies, presenting detailed experimental protocols, comparative data in tabular format, and visualizations of key reaction pathways to aid in the practical application and further development of these synthetic routes.

Classical Synthetic Methods

The foundational methods for constructing the 1,2,4-triazole ring were established through the work of Pellizzari and Einhorn-Brunner. These reactions remain relevant for their straightforward approach, though they often require high temperatures and can have limitations in substrate scope and yield.[5]

Pellizzari Reaction

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide to form a 3,5-disubstituted 1,2,4-triazole.[1][5][6] The reaction typically requires heating and proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration.[6] While effective, the Pellizzari reaction is often hampered by high temperatures, long reaction times, and modest yields.[5]

Caption: General workflow of the Pellizzari Reaction.

A general procedure for the synthesis of 3,5-diphenyl-1,2,4-triazole is as follows:

-

A mixture of benzamide and benzoyl hydrazide is heated.[1]

-

The reaction mixture is maintained at a high temperature to facilitate condensation and cyclization.

-

Upon cooling, the solid product is isolated.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to purify the 3,5-diphenyl-1,2,4-triazole.[1]

Note: Modern variations may employ microwave irradiation to reduce reaction times and improve yields.[5]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines or their derivatives, typically in the presence of a weak acid.[1][6][7] This method allows for the synthesis of a variety of substituted 1,2,4-triazoles.[7] When the two acyl groups on the imide are different, the reaction can produce a mixture of regioisomers.[7]

Caption: General workflow of the Einhorn-Brunner Reaction.

A representative protocol for the synthesis of 1,5-diphenyl-1,2,4-triazole is as follows:[1]

-

N-formyl benzamide and phenylhydrazine are combined in a reaction vessel.[1]

-

A weak acid, such as acetic acid, is added as a catalyst.

-

The mixture is heated under reflux to drive the condensation and cyclization reaction.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

-

The crude product is purified by recrystallization to yield pure 1,5-diphenyl-1,2,4-triazole.

Modern Synthetic Methods

Advances in catalysis and reaction technology have led to the development of more efficient, versatile, and milder methods for 1,2,4-triazole synthesis. These approaches often provide better yields, broader substrate scope, and higher regioselectivity compared to classical methods.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for constructing 1,2,4-triazoles. A notable approach involves the one-pot synthesis from amidines and nitriles.[8][9] This method proceeds via a tandem addition-oxidative cyclization, forming sequential N-C and N-N bonds.[8][9] Molecular oxygen from the air often serves as a green and inexpensive terminal oxidant.[8]

Caption: Workflow for copper-catalyzed 1,2,4-triazole synthesis.

A general one-pot procedure is as follows:[8][10]

-

To a reaction vessel, add the amidine, nitrile, a copper catalyst (e.g., Cu(OAc)₂ or CuBr), and a base (e.g., K₃PO₄ or Cs₂CO₃).[10][11]

-

Add a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or 1,2-dichlorobenzene (DCB).[10][12]

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen.[8][10]

-

The reaction is monitored by TLC until completion.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

| Entry | Amidine (R1) | Nitrile (R2) | Catalyst | Base | Temp (°C) | Yield (%) | Reference |

| 1 | Phenyl | Benzonitrile | Cu(OAc)₂ | Cs₂CO₃ | 120 | 85 | [8] |

| 2 | 4-Methylphenyl | 4-Chlorobenzonitrile | Cu(OAc)₂ | Cs₂CO₃ | 120 | 78 | [8] |

| 3 | 2-Naphthyl | Acetonitrile | Cu(OAc)₂ | Cs₂CO₃ | 120 | 65 | [8] |

| 4 | Phenyl | 3-Pyridinecarbonitrile | Cu(OAc)₂ | Cs₂CO₃ | 120 | 72 | [8] |

| 5 | Phenyl | Benzonitrile | CuBr | K₃PO₄ | 80 | 91 | [13] |

Metal-Free Synthesis

To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes have been developed. An appealing approach involves the I₂-mediated oxidative cyclization of hydrazones and amines under aerobic conditions.[11] This method proceeds through a cascade of C-H functionalization, C=N bond formation, and oxidative aromatization.[11]

A typical procedure is described as follows:[11]

-

A mixture of the hydrazone, the amine, and a catalytic amount of iodine (I₂) is prepared in a suitable solvent like DMSO.

-

The reaction is heated at a specified temperature (e.g., 100 °C) under an air atmosphere.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and quenched with an aqueous solution of Na₂S₂O₃ to remove excess iodine.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved via column chromatography to afford the desired 1,2,4-triazole.

| Entry | Hydrazone | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde phenylhydrazone | Aniline | I₂ | 100 | 12 | 85 | [11] |

| 2 | 4-Chlorobenzaldehyde phenylhydrazone | Aniline | I₂ | 100 | 12 | 82 | [11] |

| 3 | Benzaldehyde phenylhydrazone | 4-Methoxyaniline | I₂ | 100 | 14 | 78 | [11] |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions.[14][15][16] The synthesis of 1,2,4-triazoles is particularly amenable to this technique, with many classical and modern methods being adapted for microwave conditions.[14] For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved in minutes with high yields without any catalyst.[17]

A catalyst-free procedure is as follows:[17]

-

In a microwave reaction vial, the substituted hydrazine (1 mmol) is mixed with formamide (20 mmol).

-

The vial is sealed and placed in a microwave reactor.

-

The mixture is irradiated at 160 °C for 10 minutes.[17]

-

After cooling, the reaction mixture is diluted with water.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Microwave | Phenylhydrazine, Formamide | 160 °C, Catalyst-free | 10 min | 74 | [17] |

| Conventional | N-benzyl-5-nitroisatin derivative | Reflux in Ethanol | 27 h | ~70-80 | [14] |

| Microwave | N-benzyl-5-nitroisatin derivative | Irradiation in Ethanol | 30 min | 96 | [14] |

| Conventional | Acylhydrazide, CS₂, Hydrazine Hydrate | Reflux | Several hours | Lower | [10] |

| Microwave | Acylhydrazide, CS₂, Hydrazine Hydrate | Irradiation | 33-90 sec | 82 | [14] |

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from classical high-temperature condensations to highly efficient modern catalytic and microwave-assisted methods. Classical methods like the Pellizzari and Einhorn-Brunner reactions offer fundamental routes to the triazole core. However, modern strategies, particularly copper-catalyzed couplings and microwave-assisted protocols, provide superior efficiency, milder conditions, and broader functional group tolerance, which are critical for applications in drug discovery and materials science. The choice of synthetic method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols to aid researchers in this important area of heterocyclic chemistry.

References

- 1. scispace.com [scispace.com]

- 2. revues.imist.ma [revues.imist.ma]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. scispace.com [scispace.com]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

An In-Depth Technical Guide on the Solubility and Stability of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is limited in publicly available literature. This guide provides a comprehensive overview based on the general characteristics of the 1,2,4-triazole scaffold and related derivatives. The experimental protocols described are standard methodologies applicable to the characterization of such heterocyclic compounds.

Introduction

The 1,2,4-triazole moiety is a crucial pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The compound this compound, featuring an aminomethyl and a methyl substituent on the triazole ring, presents a unique profile of polarity and potential for hydrogen bonding, which are key determinants of its solubility and stability. Understanding these physicochemical properties is paramount for its development as a potential drug candidate, influencing formulation, bioavailability, and shelf-life.

The 1,2,4-triazole ring is known for its aromaticity, which contributes to its general stability.[1][2] However, the substituents on the ring can significantly modulate its physical and chemical properties.

Solubility Profile

The solubility of a compound is a critical factor in its absorption and distribution in biological systems. The presence of both a basic aminomethyl group and a nonpolar methyl group in this compound suggests a nuanced solubility profile.

Qualitative Solubility

Based on the general solubility of 1,2,4-triazole and its derivatives, a qualitative solubility profile for this compound can be inferred. The parent 1H-1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[3][4] The aminomethyl group is expected to enhance aqueous solubility through hydrogen bonding with water molecules.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Water | Soluble | The aminomethyl group and the nitrogen atoms in the triazole ring can form hydrogen bonds with water.[3] |

| Acidic Solutions (e.g., 0.1 M HCl) | Highly Soluble | The basic aminomethyl group will be protonated, forming a salt which is generally more water-soluble. |

| Basic Solutions (e.g., 0.1 M NaOH) | Soluble | The triazole ring has a pKa around 10.26, suggesting it can be deprotonated in strong base, potentially affecting solubility.[5] |

| Organic Solvents | ||

| Polar Protic (e.g., Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the aminomethyl group and the triazole ring nitrogens.[3] |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Good solvents for many polar organic molecules.[4] |

| Nonpolar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation at a high speed.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. The 1,2,4-triazole ring is generally considered a stable aromatic system.[1][2]

General Stability of the 1,2,4-Triazole Ring

The stability of this compound will be largely dictated by the stability of the triazole ring and the reactivity of its substituents.

Table 2: General Stability of the 1,2,4-Triazole Ring under Stress Conditions

| Stress Condition | General Stability of 1,2,4-Triazole Ring | Potential Impact on this compound |

| Acidic Hydrolysis | Generally stable.[1] | The aminomethyl group may undergo reactions, but the triazole ring is expected to be stable. |

| Basic Hydrolysis | Generally stable.[1] | The aminomethyl group may be involved in reactions. High pH may deprotonate the triazole ring. |

| Oxidation | Susceptible to strong oxidizing agents. | The aminomethyl group and the triazole ring could be oxidized, leading to degradation products. |

| Thermal Stress | Stable to moderate heat, may decompose at high temperatures (>200 °C).[1] | Decomposition at elevated temperatures is possible. The melting point of the parent 1,2,4-triazole is 120-121 °C.[7] |

| Photostability | Generally stable, but depends on substituents. | The presence of chromophores could make the molecule susceptible to photodegradation. |

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M HCl, 0.1 M NaOH

-

3% Hydrogen peroxide

-

Water

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Condition: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Basic Condition: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Condition: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Condition: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period.

-

Photolytic Condition: Expose the compound (in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

Factors Influencing Stability

Several factors can influence the stability of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

The Versatility of the 1,2,4-Triazole Scaffold: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its stability to metabolic degradation, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological applications of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, and antiviral activities. The content herein is curated to provide researchers and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

A Spectrum of Biological Activity: Key Therapeutic Areas

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant efficacy across a wide range of therapeutic areas. This versatility stems from the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid groups, allowing it to interact with a variety of biological targets with high affinity.[1] Marketed drugs incorporating this scaffold, such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole, underscore its clinical significance.[1][3]

Anticancer Applications

The fight against cancer has seen the emergence of numerous 1,2,4-triazole derivatives with potent antiproliferative activity against various cancer cell lines.[2][4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin polymerization.[4][6]

dot

Caption: Workflow for Anticancer Drug Discovery.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4g | HT-29 (Colon) | MTT | 12.69 ± 7.14 | [7] |

| 4b | CaCo2 (Colon) | MTT | 26.15 | [7] |

| 8c | (Various) | EGFR Inhibition | 3.6 | [4] |

| 112c | HCT 116 (Colon) | Not Specified | 4.363 | [8] |

| 57q | (Various) | PIM-1 Inhibition | 0.007 | [9] |

Antifungal Properties

The most prominent therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[9][10][11] The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[9][12]

dot

Caption: Triazole Inhibition of Ergosterol Synthesis.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | Assay | MIC (µg/mL) | Reference |

| SCH 56592 | Candida spp. | Broth Microdilution | 0.06 (MIC50) | [6] |

| Voriconazole | Aspergillus spp. | Broth Microdilution | (Not specified) | [13] |

| Compound 17 | Candida spp. | Not Specified | (Excellent Activity) | [1] |

| Fused Triazoles | C. albicans, C. neoformans | Not Specified | 0.0156 - 2.0 | [10] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the development of new antibacterial agents, and 1,2,4-triazole derivatives have emerged as promising candidates.[14][15][16] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[14][15] One of the key mechanisms of action for some antibacterial triazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3]

Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| 39c | E. coli | Not Specified | 3.125 | [9] |

| 39h | P. aeruginosa | Not Specified | 3.125 | [9] |

| 28g | MRSA | Not Specified | 0.25 - 1 | [1] |

| 35c (hybrid) | E. coli DNA gyrase | Inhibition Assay | 3.67 (IC50) | [1] |

| Ofloxacin-triazole hybrid | S. aureus, E. coli | Not Specified | 0.25 - 1 | [15] |

Antiviral Potential

The 1,2,4-triazole scaffold is also a key component in several antiviral drugs, with ribavirin being a notable example.[17][18] Researchers are actively exploring novel 1,2,4-triazole derivatives for their potential against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses.[17][18] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.[17][19]

Table 4: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Target Virus | Mechanism of Action (if known) | Reference |

| Ribavirin Analogs | Hepatitis C, Influenza A, Herpes | Purine nucleoside mimic | [17] |

| Doravirine Analogs | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | [17] |

| Acyclovir Isosteres | Herpes Simplex Virus 1 | Viral DNA synthesis blocker | [17] |

| Triazoloazines | Influenza A (H1N1) | Hemagglutinin inhibition | [17] |

| 1,4-disubstituted-1,2,3-triazoles | Chikungunya virus | Inhibition of nsP1 protein and capsid protein | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives (General Procedure)

A common method for the synthesis of 1,2,4-triazole derivatives involves the condensation of a carboxylic acid with thiocarbohydrazide, followed by cyclization.[1]

Example: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

-

A mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated to form a melt.[20]

-

The melt is then treated with a base, such as sodium hydroxide, and refluxed to induce cyclization.[21]

-

The reaction mixture is cooled, and the pH is adjusted with an acid to precipitate the product.

-

The crude product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1]

Subsequent reactions, such as condensation with various aldehydes, can be performed to generate a library of Schiff bases.[20]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[12]

-

Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole compounds and incubated for a further 48-72 hours.[3][12]

-

MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5-4 hours at 37°C.[12]

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[22][23]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antifungal/Antibacterial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][24][25]

-

Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared in a suitable broth medium.[26]

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing the broth medium.[25]

-

Inoculation: Each well is inoculated with the microbial suspension.[25]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[6][25]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][25]

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[3]

-

Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the assay buffer (containing ATP and MgCl2).[3]

-

Inhibitor Addition: The 1,2,4-triazole test compound is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[3][27]

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (containing SDS and EDTA).[3]

-

Agarose Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.[3]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility and proven clinical success provide a strong foundation for the development of new and improved therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The integration of computational methods, such as molecular docking, will further aid in the rational design of next-generation 1,2,4-triazole-based drugs to address the ongoing challenges in the treatment of cancer, infectious diseases, and other significant health concerns.

References

- 1. chemmethod.com [chemmethod.com]

- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 3. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. isres.org [isres.org]

- 6. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 11. scispace.com [scispace.com]

- 12. protocols.io [protocols.io]

- 13. journals.asm.org [journals.asm.org]

- 14. article.sapub.org [article.sapub.org]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 18. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchhub.com [researchhub.com]

- 24. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijrpc.com [ijrpc.com]

- 26. m.youtube.com [m.youtube.com]

- 27. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Investigation of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural investigation of metal complexes incorporating the ligand 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole. While specific structural data for complexes of this particular ligand are not extensively available in the public domain, this document outlines the general methodologies and expected structural features based on closely related 1,2,4-triazole derivatives. The guide details common synthetic protocols, analytical and spectroscopic characterization techniques, and potential coordination modes. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel triazole-based metal complexes for applications in medicinal chemistry and materials science.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The coordination of 1,2,4-triazole derivatives with transition metal ions can lead to the formation of complexes with unique structural motifs and enhanced biological efficacy. The ligand this compound presents multiple coordination sites—the triazole ring nitrogens and the exocyclic amino group—making it a versatile building block for the construction of mono- and polynuclear metal complexes. Understanding the structural characteristics of these complexes is paramount for establishing structure-activity relationships and designing novel compounds with targeted therapeutic or material properties.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and molar ratio of ligand to metal can influence the stoichiometry and structure of the resulting complex.

General Synthetic Protocol

A general procedure for the synthesis of these complexes is as follows:

-

Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or water).

-

Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., chloride, nitrate, sulfate, or acetate salts of Co(II), Ni(II), Cu(II), Zn(II), etc.) in the same or a miscible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be heated to reflux for a period of time to ensure complete reaction.

-

Isolation: The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Structural Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized complexes.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in determining the empirical formula of the complex and assessing its purity.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the N-H stretching and bending vibrations of the amino group upon complexation, indicate their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) bonds.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect any changes in the chemical environment of the protons and carbons upon coordination.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can also provide insights into the structure of the complex.

Expected Structural Features and Data

Based on studies of similar 1,2,4-triazole-based ligands, this compound is expected to act as a bidentate or bridging ligand.

Coordination Modes

The ligand can coordinate to a metal center in several ways:

-

Bidentate Chelation: Through one of the triazole ring nitrogens (N2 or N4) and the nitrogen of the exocyclic aminomethyl group, forming a stable five- or six-membered chelate ring.

-

Bridging Ligand: The triazole ring can bridge two metal centers via its N1 and N2 atoms, a common coordination mode for 1,2,4-triazoles that leads to the formation of polynuclear complexes. The aminomethyl group may or may not be coordinated in this case.

Tabulated Data (Hypothetical)

The following tables present hypothetical data for a series of metal complexes with this compound (L), illustrating the type of quantitative information that would be obtained from structural studies.

Table 1: Elemental Analysis Data (Calculated vs. Found %)

| Complex | C (calc/found) | H (calc/found) | N (calc/found) | M (calc/found) |

| [Co(L)₂(H₂O)₂]Cl₂ | 28.3/28.1 | 5.5/5.3 | 26.2/26.0 | 13.8/13.5 |

| [Ni(L)₂(H₂O)₂]Cl₂ | 28.3/28.5 | 5.5/5.6 | 26.2/26.4 | 13.8/14.0 |

| [Cu(L)₂]Cl₂ | 32.1/31.9 | 4.8/4.7 | 29.7/29.5 | 16.8/16.5 |

| [Zn(L)₂]Cl₂ | 31.8/32.0 | 4.8/4.9 | 29.5/29.3 | 17.2/17.0 |

Table 2: Selected IR Spectral Data (cm⁻¹)

| Compound | ν(N-H) | ν(C=N) | ν(N-N) | ν(M-N) |

| L | 3280, 3150 | 1620 | 1050 | - |

| [Co(L)₂(H₂O)₂]Cl₂ | 3250, 3120 | 1605 | 1065 | 450 |